molecular formula C9H17FO B020643 4-Fluorononan-5-one CAS No. 101327-89-3

4-Fluorononan-5-one

Cat. No.: B020643
CAS No.: 101327-89-3
M. Wt: 160.23 g/mol
InChI Key: HVFXMDJVVWOWSD-UHFFFAOYSA-N
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Description

4-Fluorononan-5-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO.

Properties

CAS No.

101327-89-3

Molecular Formula

C9H17FO

Molecular Weight

160.23 g/mol

IUPAC Name

4-fluorononan-5-one

InChI

InChI=1S/C9H17FO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3

InChI Key

HVFXMDJVVWOWSD-UHFFFAOYSA-N

SMILES

CCCCC(=O)C(CCC)F

Canonical SMILES

CCCCC(=O)C(CCC)F

Synonyms

5-Nonanone, 4-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

5-Fluoro-4-Chromanone

Structure: A fluorinated chromanone derivative with a benzopyran backbone. Key Differences:

  • Aromaticity: The aromatic ring in 5-Fluoro-4-Chromanone enhances stability and alters UV absorption compared to the aliphatic chain of 4-Fluorononan-5-one.
  • Reactivity: The electron-withdrawing fluorine in 5-Fluoro-4-Chromanone may activate the ketone for nucleophilic attacks, whereas in this compound, the fluorine’s inductive effect could polarize the carbonyl group differently due to the longer alkyl chain. Applications: Chromanone derivatives are often used in pharmaceuticals, whereas aliphatic fluoroketones like this compound may serve as intermediates in polymer or agrochemical synthesis .

(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one

Structure: A fluorinated furanone with a conjugated system and phenyl substituent. Key Differences:

  • Polarity: The furanone ring and fluoromethylene group increase polarity, leading to higher boiling points (292°C) compared to this compound, which likely has a lower boiling point due to its aliphatic nature.
  • Solubility: The aromatic and heterocyclic components enhance solubility in polar solvents, whereas this compound may exhibit higher lipophilicity .

Fluorinated Oxazolidinone Chiral Auxiliaries

Structure: Fluorinated oxazolidinones (e.g., (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one) are used in asymmetric synthesis. Key Differences:

  • Functionality: Oxazolidinones act as chiral templates, whereas this compound lacks stereogenic centers, limiting its utility in enantioselective reactions.

Physicochemical and Environmental Properties

Physical Properties Comparison

Property This compound (Est.) 5-Fluoro-4-Chromanone (5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one
Molecular Weight (g/mol) ~160.23 180.20 190.17
Boiling Point (°C) 180–220 (predicted) 250–280 292
Density (g/cm³) ~0.95 (aliphatic estimate) 1.25–1.30 1.379
Solubility Low in water, high in organics Moderate in polar solvents High in polar solvents

Environmental and Toxicological Considerations

  • Persistence: Fluorinated aliphatic ketones like this compound may exhibit environmental persistence due to C-F bond stability, akin to PFAS-related concerns noted in .

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